2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone
Description
The exact mass of the compound 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine is 311.05209 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11-9-12(15)5-6-13(11)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQASSZCMSNWCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C15H20BrNO2
- Molecular Weight : 320.24 g/mol
- IUPAC Name : 2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone
The compound features a brominated aromatic ring and a piperidine moiety, which are significant for its biological interactions.
The biological activity of 2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone can be attributed to its ability to interact with various biological targets, particularly in cancer cells. Research indicates that compounds with similar structures often inhibit key enzymes involved in cancer progression, such as:
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) : This enzyme plays a crucial role in steroid metabolism and is associated with prostate cancer development. Compounds that inhibit this enzyme can potentially reduce tumor growth.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of 2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.67 | Induction of apoptosis and cell cycle arrest |
| PC3 (Prostate) | 3.45 | Inhibition of androgen receptor signaling |
| HCT116 (Colon) | 4.12 | Modulation of apoptosis pathways |
Case Studies
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MCF7 Breast Cancer Cells :
- Treatment with 2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone resulted in a significant decrease in cell viability, with an IC50 value of 5.67 µM. The mechanism involved induction of apoptosis as confirmed by flow cytometry assays.
-
PC3 Prostate Cancer Cells :
- The compound exhibited an IC50 value of 3.45 µM, indicating potent activity against prostate cancer cells. Mechanistic studies revealed that it inhibits the androgen receptor signaling pathway, which is critical for the growth of prostate cancer cells.
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HCT116 Colon Cancer Cells :
- An IC50 value of 4.12 µM was observed, suggesting effective inhibition of colon cancer cell proliferation through modulation of apoptotic pathways.
Discussion
The biological activity of 2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone highlights its potential as a therapeutic agent against various cancers. Its ability to induce apoptosis and inhibit key signaling pathways underscores the importance of further investigation into its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
